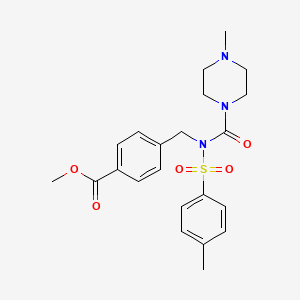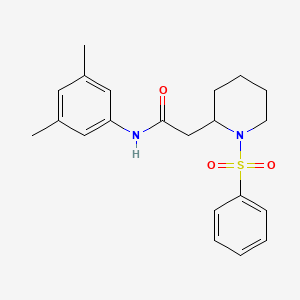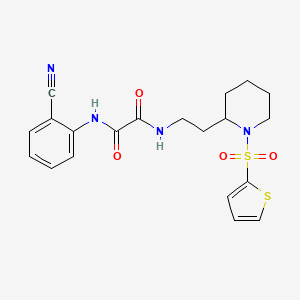![molecular formula C24H21N5O4 B2470640 8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-66-2](/img/no-structure.png)
8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Potential
Research has shown the promising application of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the field of neuropsychiatric disorders. Certain derivatives have been synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors, showcasing potential as antidepressant and anxiolytic agents. Molecular modeling suggests the importance of specific substitutions in the phenyl ring for antidepressant and anxiolytic applications (Zagórska et al., 2016), (Partyka et al., 2020).
Neuropharmacological Effects
Compounds related to 8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown promising results in neuropharmacology. Studies indicate that selective blocking of presynaptic A2A receptors could offer a new pharmacological approach to treating marijuana dependence and highlight the role of corticostriatal glutamatergic neurotransmission in the rewarding effects of cannabinoids (Justinova et al., 2014).
Antitumor and Protective Properties
Some derivatives have been observed to possess antitumor activity and protective properties against chemically induced carcinogenesis, without causing significant liver and colon alterations. This suggests their potential use in cancer therapy and protection of vital organs from toxic effects caused by carcinogens (Kuznietsova et al., 2013).
Antihypertensive and Anti-Inflammatory Activities
Some studies report the synthesis of related compounds that were evaluated for antihypertensive effects, indicating their potential as antihypertensive agents. Moreover, certain derivatives have exhibited significant anti-inflammatory activity, suggesting their use in inflammatory conditions (Russell et al., 1988), (Zygmunt et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-amino-6-(3-methoxyphenyl)purine with 2-oxopropylphenylacetic acid, followed by cyclization with phenylglyoxal to form the imidazo[2,1-f]purine ring system. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group at position 7, and finally, the methyl group at position 1 is introduced using methyl iodide in the presence of a base.", "Starting Materials": [ "2-amino-6-(3-methoxyphenyl)purine", "2-oxopropylphenylacetic acid", "phenylglyoxal", "benzoyl chloride", "methyl iodide", "base" ], "Reaction": [ "Condensation of 2-amino-6-(3-methoxyphenyl)purine with 2-oxopropylphenylacetic acid in the presence of a coupling reagent such as EDC or DCC to form the corresponding amide intermediate.", "Cyclization of the amide intermediate with phenylglyoxal in the presence of a Lewis acid catalyst such as BF3.OEt2 to form the imidazo[2,1-f]purine ring system.", "Friedel-Crafts acylation of the resulting intermediate with benzoyl chloride in the presence of a Lewis acid catalyst such as AlCl3 to introduce the phenyl group at position 7.", "Introduction of the methyl group at position 1 using methyl iodide in the presence of a base such as NaH or K2CO3." ] } | |
Número CAS |
896295-66-2 |
Fórmula molecular |
C24H21N5O4 |
Peso molecular |
443.463 |
Nombre IUPAC |
6-(3-methoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O4/c1-15(30)13-28-22(31)20-21(26(2)24(28)32)25-23-27(20)14-19(16-8-5-4-6-9-16)29(23)17-10-7-11-18(12-17)33-3/h4-12,14H,13H2,1-3H3 |
Clave InChI |
BMZBCNXFOCOIKW-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2470560.png)
![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)

![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2470568.png)


![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)

![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)
![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)

